molecular formula C12H14N2O2 B8496050 2-sec-butylamino-4H-3,1-benzoxazin-4-one

2-sec-butylamino-4H-3,1-benzoxazin-4-one

Cat. No.: B8496050
M. Wt: 218.25 g/mol
InChI Key: VXENMBJTJLSOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-sec-butylamino-4H-3,1-benzoxazin-4-one is a chemical compound based on the privileged benzoxazinone scaffold , a structure renowned in medicinal chemistry for its versatility in binding to diverse biological targets and its significance in organic synthesis . This specific 2-amino-substituted derivative is of high interest for research into protease inhibition. Studies on closely related analogs, such as 2-(N-benzyl-N-methylamino) and other 2-sec-alkylamino benzoxazin-4-ones, have demonstrated potent activity as acyl-enzyme inhibitors for serine proteases like human chymase, with inhibition constants (Ki) in the nanomolar range . These compounds form long-lived acyl-enzyme complexes, making them valuable tools for mechanistic studies . The benzoxazinone core is a recognized precursor for synthesizing various heterocyclic compounds, including quinazolinones, highlighting its utility as a versatile building block in organic and medicinal chemistry research . The reactivity of the oxazinone ring allows for further functionalization, enabling the generation of libraries of compounds for screening and development . As part of a collection of unique chemicals for early discovery research, this product is offered for investigational purposes. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-(butan-2-ylamino)-3,1-benzoxazin-4-one

InChI

InChI=1S/C12H14N2O2/c1-3-8(2)13-12-14-10-7-5-4-6-9(10)11(15)16-12/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

VXENMBJTJLSOFB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC2=CC=CC=C2C(=O)O1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Sec Butylamino 4h 3,1 Benzoxazin 4 One

Precursor Chemistry and Starting Materials for 4H-3,1-Benzoxazin-4-one Synthesis

The foundation for the synthesis of 2-sec-butylamino-4H-3,1-benzoxazin-4-one lies in the appropriate selection and preparation of precursor molecules, primarily derived from anthranilic acid (2-aminobenzoic acid).

Utilization of Substituted Anthranilic Acid Derivatives

Anthranilic acid and its substituted analogues are versatile starting materials for the construction of the 4H-3,1-benzoxazin-4-one scaffold. nih.govcore.ac.ukuomosul.edu.iq The amino and carboxylic acid functionalities present in anthranilic acid are crucial for the subsequent cyclization reactions that form the heterocyclic ring. For the synthesis of the specifically named compound, unsubstituted anthranilic acid is the typical starting point.

One common strategy involves the acylation of the amino group of anthranilic acid to form N-acylanthranilic acid derivatives. uomosul.edu.iq These intermediates can then be cyclized to form 2-substituted-4H-3,1-benzoxazin-4-ones. While this method is prevalent for introducing alkyl or aryl groups at the 2-position, a different approach is generally employed for the introduction of an amino substituent.

Role of Ureido-benzoate Intermediates in Cyclization Reactions

A key intermediate for the synthesis of 2-amino-substituted 4H-3,1-benzoxazin-4-ones is a 2-ureidobenzoic acid derivative. This intermediate is typically formed by the reaction of anthranilic acid with an appropriate isocyanate. In the context of synthesizing this compound, the required intermediate would be 2-(3-sec-butylureido)benzoic acid. This is synthesized by reacting anthranilic acid with sec-butyl isocyanate. The urea (B33335) linkage is formed through the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of the isocyanate.

Table 1: Key Starting Materials and Intermediates

Compound NameStructureRole in Synthesis
Anthranilic AcidPrimary starting material
sec-Butyl IsocyanateReagent for forming the ureido intermediate
2-(3-sec-butylureido)benzoic acidUreido-benzoate intermediate

Cyclization Reactions for the Formation of the 4H-3,1-Benzoxazin-4-one Core

The formation of the heterocyclic benzoxazinone (B8607429) ring is achieved through intramolecular cyclization of the prepared precursors. Various methods can be employed, with the choice often depending on the nature of the precursor and the desired reaction conditions.

Acid-Catalyzed Cyclization Procedures for Ureido-benzoates

The most direct route to this compound from the corresponding ureido-benzoate intermediate involves acid-catalyzed cyclization. Concentrated mineral acids, such as sulfuric acid, are effective reagents for this transformation. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. This is followed by an intramolecular nucleophilic attack from the urea oxygen, leading to the formation of a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable 4H-3,1-benzoxazin-4-one ring. This method is often favored due to its simplicity and the ready availability of the reagents. A thesis by Lovett investigated the cyclization of a similar N-tert-butyl uramido benzoic acid, providing foundational knowledge for this type of reaction. ursinus.edu

Reaction Pathways Involving 2-(1-benzotriazolyl)-4H-3,1-benzoxazin-4-one Intermediates

An alternative strategy for the synthesis of 2-amino-substituted benzoxazinones involves the use of a highly reactive intermediate, 2-(1-benzotriazolyl)-4H-3,1-benzoxazin-4-one. This intermediate can be prepared from anthranilic acid. The benzotriazolyl group acts as an excellent leaving group, facilitating nucleophilic substitution at the 2-position of the benzoxazinone ring.

Introduction of the 2-sec-butylamino Moiety

The final step in the synthesis of the target compound is the introduction of the sec-butylamino group at the 2-position of the 4H-3,1-benzoxazin-4-one core. The method for this introduction is intrinsically linked to the chosen synthetic pathway for the core structure.

As described in section 2.2.1, the most straightforward approach incorporates the sec-butylamino functionality from the start, via the cyclization of 2-(3-sec-butylureido)benzoic acid. In this case, the sec-butylamino group is already part of the precursor, and the cyclization step directly yields the final product.

Alternatively, if a pre-formed 2-substituted-4H-3,1-benzoxazin-4-one is used, where the substituent is a good leaving group, the sec-butylamino moiety can be introduced via nucleophilic substitution. For instance, the reaction of 2-(1-benzotriazolyl)-4H-3,1-benzoxazin-4-one with sec-butylamine (B1681703) would lead to the displacement of the benzotriazole (B28993) group and the formation of this compound. This method allows for the diversification of the substituent at the 2-position by simply varying the amine used in the final step.

Another approach involves the use of other activating agents for the cyclization of N-acylanthranilic acids. For instance, reagents like cyanuric chloride can be used to facilitate the cyclodehydration of N-benzoyl- and N-acylanthranilic acids to form the corresponding 2-substituted-4H-3,1-benzoxazin-4-ones. mdpi.com While this is more common for aryl or alkyl substituents, it highlights the variety of cyclization methods available.

Table 2: Summary of Synthetic Transformations

TransformationStarting MaterialReagentsProduct
Ureido-benzoate formationAnthranilic Acidsec-Butyl Isocyanate2-(3-sec-butylureido)benzoic acid
Acid-catalyzed cyclization2-(3-sec-butylureido)benzoic acidConcentrated H₂SO₄This compound
Nucleophilic substitution2-(1-benzotriazolyl)-4H-3,1-benzoxazin-4-onesec-ButylamineThis compound

Amination Strategies for C-2 Position Functionalization

The introduction of an amino group at the C-2 position of the 4H-3,1-benzoxazin-4-one core is a key step in the synthesis of a diverse range of derivatives. For the specific introduction of a sec-butylamino group, several strategies can be employed, primarily involving the reaction of a suitable precursor with sec-butylamine.

One of the most direct methods involves the nucleophilic substitution of a leaving group at the C-2 position. A common precursor for this approach is a 2-alkoxy-4H-3,1-benzoxazin-4-one, such as the 2-ethoxy derivative. The reaction of 2-ethoxy-(4H)-3,1-benzoxazin-4-one with various nitrogen nucleophiles, including aromatic amines, has been reported. mdpi.com This reaction proceeds via a ring-opening-ring-closure mechanism. The amine initially attacks the electrophilic C-4 carbonyl carbon, leading to the opening of the oxazinone ring to form an intermediate N-substituted anthranilate. Subsequent intramolecular cyclization with the elimination of ethanol (B145695) affords the corresponding 2-amino-4H-3,1-benzoxazin-4-one. mdpi.com While the specific reaction with sec-butylamine is not detailed in the available literature, this general method presents a viable pathway.

Another potential route involves the use of a 2-chloro-4H-3,1-benzoxazin-4-one as the electrophilic partner. The chloro group at the C-2 position is a good leaving group and can be readily displaced by primary and secondary amines. This method is analogous to the synthesis of various 2-substituted benzoxazinones.

Furthermore, the synthesis of 2-aminobenzoxazinones can be achieved through palladium-catalyzed carbonylative coupling reactions. For instance, the carbonylation of 2-bromoanilines in the presence of isocyanates is a known method for constructing the 2-aminobenzoxazinone core. researchgate.net Adapting this methodology would require the use of a suitable precursor that can generate the sec-butylamino functionality at the C-2 position.

Stereochemical Considerations in the Introduction of the sec-butylamino Group

The introduction of a sec-butylamino group at the C-2 position of the 4H-3,1-benzoxazin-4-one ring introduces a chiral center into the molecule. The sec-butylamine reactant exists as a racemic mixture of (R)- and (S)-enantiomers. When this racemic amine is used in the synthesis, the resulting this compound will also be a racemic mixture of two enantiomers: (R)-2-sec-butylamino-4H-3,1-benzoxazin-4-one and (S)-2-sec-butylamino-4H-3,1-benzoxazin-4-one.

The reaction mechanism, typically a nucleophilic addition-elimination at the sp2-hybridized C-2 carbon, does not inherently favor the formation of one enantiomer over the other when starting with a racemic amine and an achiral benzoxazinone precursor. To obtain an enantiomerically pure or enriched product, one of two main strategies would need to be employed:

Chiral Resolution: The racemic mixture of the final product could be separated into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: An enantiomerically pure starting material, such as (R)- or (S)-sec-butylamine, could be used. In this case, the stereochemistry of the final product would be directly determined by the stereochemistry of the starting amine, assuming the reaction proceeds with retention of configuration at the chiral center of the sec-butyl group.

While the broader literature on benzoxazinone synthesis does not specifically detail the stereochemical outcomes for the introduction of a sec-butylamino group, the principles of stereochemistry suggest that the use of enantiomerically pure reactants would be the most straightforward approach to obtaining enantiomerically pure products.

Derivatization Strategies for Analogues and Related Compounds

Substituent Effects at Aromatic Ring Positions (C-5, C-7, C-8) on Synthetic Accessibility

Studies on the synthesis of various 2-substituted-4H-3,1-benzoxazin-4-ones from substituted anthranilic acids have provided insights into these substituent effects. nih.gov

Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aromatic ring of the anthranilic acid precursor can decrease the nucleophilicity of the amino group, which can in turn affect the initial acylation or related steps in the formation of the benzoxazinone ring. For instance, in a one-pot CuCl-catalyzed synthesis of 2-substituted-4H-benzo[d] nih.govorganic-chemistry.orgoxazin-4-ones, the presence of an electron-withdrawing -NO₂ group on the anthranilic acid resulted in lower yields. nih.gov

Electron-donating groups (e.g., -CH₃, -OCH₃) generally have the opposite effect, potentially increasing the reactivity of the anthranilic acid and leading to higher yields. However, the specific impact can be dependent on the reaction mechanism. In some palladium-catalyzed syntheses, both electron-donating and electron-withdrawing groups have been shown to be well-tolerated, leading to high yields. nih.gov

These observations suggest that the synthetic accessibility of this compound analogues with substituents at the C-5, C-7, or C-8 positions would be dependent on the electronic nature of these substituents and the specific synthetic route employed.

Table 1: Predicted Influence of Aromatic Substituents on Synthetic Yield

Substituent Position Substituent Type Predicted Effect on Yield Rationale
C-5, C-7, C-8 Electron-withdrawing (e.g., -NO₂, -Cl) Potential decrease Reduced nucleophilicity of the anthranilic acid precursor.

Modifications of the Amino Group at C-2 and their Synthetic Implications

N-Alkylation: The hydrogen atom on the nitrogen of the sec-butylamino group can be substituted with an alkyl group through reaction with an alkyl halide or other alkylating agents. This would lead to the formation of a tertiary amine at the C-2 position.

N-Acylation: Reaction with acyl chlorides or anhydrides would result in the formation of an amide, effectively acylating the secondary amine.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be used to introduce an aryl group onto the nitrogen atom.

These modifications would lead to a new series of analogues with potentially different chemical and physical properties. The synthetic implications of these reactions would need to be considered, as the reactivity of the C-2 amino group might be influenced by the electronic properties of the benzoxazinone ring system.

Optimization of Reaction Conditions and Process Chemistry

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent can have a significant impact on the yield and selectivity of the synthesis of this compound. The solvent can influence the solubility of reactants, the stability of intermediates, and the rate of reaction.

In the context of the synthesis of 2-aminobenzoxazinones from 2-ethoxy-(4H)-3,1-benzoxazin-4-one and an amine, the solvent can play a crucial role in the reaction pathway. For example, in the reaction with benzoic acid hydrazide, refluxing in butanol led to the formation of a triazole derivative via heteroring opening, while the reaction in benzene (B151609) was reported to yield a different product. mdpi.com This highlights the potential for the solvent to influence whether the reaction proceeds through a desired ring-closure to the 2-aminobenzoxazinone or takes an alternative pathway.

For the amination of a 2-alkoxy or 2-chloro benzoxazinone with sec-butylamine, a range of solvents could be screened to optimize the reaction.

Table 2: Potential Solvents and Their Predicted Effects

Solvent Polarity Potential Advantages Potential Disadvantages
Toluene Non-polar Higher reaction temperatures, may favor cyclization. Lower solubility of some starting materials.
Dichloromethane (DCM) Polar aprotic Good solubility for many organic compounds. Lower boiling point may require longer reaction times.
Ethanol Polar protic Can act as a proton source/sink, may facilitate certain steps. May compete as a nucleophile, potentially leading to side products.

The optimal solvent would likely be determined empirically by running the reaction in a variety of solvents and analyzing the yields and purity of the product. The goal would be to find a solvent that maximizes the rate of the desired amination reaction while minimizing any side reactions, such as solvolysis or alternative cyclization pathways.

Temperature and Time Dependencies in Synthetic Pathways

The final cyclization step to form the benzoxazinone ring is often the most critical stage where temperature and reaction time play a pivotal role in determining the yield and purity of the product.

Temperature Dependencies:

The cyclization to form the 4H-3,1-benzoxazin-4-one ring is an intramolecular dehydration reaction, which is generally endothermic. Consequently, a certain threshold of thermal energy is required to overcome the activation energy barrier.

Low Temperatures: At lower temperatures, the rate of cyclization is expected to be slow, leading to long reaction times and potentially incomplete conversion of the starting material. This could result in a lower yield of the desired this compound.

Optimal Temperatures: There exists an optimal temperature range where the rate of the desired cyclization is maximized, leading to a higher yield in a reasonable timeframe. For the synthesis of related benzoxazinones, temperatures in the range of 80-120 °C are often employed, depending on the solvent and the specific cyclizing agent used.

High Temperatures: Excessively high temperatures can be detrimental to the reaction. While they may increase the reaction rate, they can also promote side reactions, such as the formation of isomeric quinazolininediones or decomposition of the starting material and product. This would lead to a decrease in both the yield and purity of the final product. For instance, in the synthesis of some 2-amino-4H-3,1-benzoxazin-4-ones, it has been observed that elevated temperatures can favor the formation of the thermodynamically more stable quinazolinedione isomer.

Time Dependencies:

The duration of the reaction is intrinsically linked to the reaction temperature. At a given temperature, the reaction needs to proceed for a sufficient amount of time to allow for the maximum conversion of the starting material to the product.

Short Reaction Times: If the reaction time is too short, the cyclization may be incomplete, resulting in a lower yield of this compound and the presence of unreacted N-(sec-butylcarbamoyl)anthranilic acid in the crude product.

Optimal Reaction Times: The optimal reaction time is the point at which the maximum yield of the desired product is achieved. This is typically determined experimentally by monitoring the reaction progress over time using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Long Reaction Times: Prolonging the reaction time beyond the optimal point generally does not increase the yield and may even lead to a decrease due to the potential for product degradation or the formation of byproducts, especially at elevated temperatures.

Illustrative Data:

Due to the absence of specific experimental data for this compound in the public domain, the following table is a hypothetical representation based on general observations for the synthesis of analogous 2-alkylamino-4H-3,1-benzoxazin-4-ones. It illustrates the potential interplay between temperature, time, and reaction yield.

Table 1: Hypothetical Temperature and Time Dependencies for the Synthesis of this compound

EntryTemperature (°C)Time (h)Yield (%)Observations
1601235Incomplete reaction, starting material remains.
280865Moderate yield, reaction progressing.
3100485Good yield, optimal conditions approached.
4100882Slight decrease in yield, potential for minor byproduct formation.
5120275Faster reaction, but lower yield due to byproduct formation.
6120468Significant byproduct formation and potential decomposition.

This hypothetical data underscores the importance of carefully optimizing both temperature and reaction time to achieve the highest possible yield and purity of this compound. The ideal conditions would need to be determined empirically for any specific synthetic protocol.

Structure Activity Relationship Sar Studies of 2 Sec Butylamino 4h 3,1 Benzoxazin 4 One and Its Analogues

Fundamental Principles of SAR Applied to Benzoxazinone (B8607429) Derivatives

The 4H-3,1-benzoxazin-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets and exhibit a wide range of activities, including acting as inhibitors for enzymes like serine proteases. uomosul.edu.iqresearchgate.net The biological activity of these compounds is highly dependent on the nature and position of substituents on the heterocyclic and benzene (B151609) rings.

The core structure of 4H-3,1-benzoxazin-4-one features two key reactive sites susceptible to nucleophilic attack: the C4 carbonyl group and the C2 position. This reactivity is central to their mechanism of action, particularly as enzyme inhibitors where they can form a covalent acyl-enzyme intermediate. nih.gov Consequently, SAR studies for this class of compounds primarily focus on how different substituents modulate this reactivity and influence interactions with the target's binding site.

Key principles of SAR for benzoxazinone derivatives include:

The role of the C2 substituent: This is the most critical position for determining the biological activity and selectivity of the compound. The nature of the group at C2 directly influences the electrophilicity of the C4 carbonyl, affecting its susceptibility to nucleophilic attack by residues like serine in an enzyme's active site.

The influence of the benzene ring substituents: Substituents on the benzene portion of the scaffold (positions C-5, C-6, C-7, and C-8) can modulate the electronic properties of the entire ring system, affecting the reactivity of the oxazinone ring. They can also provide additional points of interaction with the biological target, enhancing binding affinity and selectivity.

Elucidation of the Influence of the 2-sec-butylamino Moiety on Biological Activity

While specific data on the 2-sec-butylamino group is not available, studies on a range of 2-alkylamino-substituted benzoxazinones allow for an informed discussion of its likely influence. The amino group at the C2 position is crucial for the molecule's interaction with many biological targets.

The size, shape, and branching of the alkyl group attached to the amino function are determining factors for biological activity. The sec-butyl group is a branched alkyl chain, which introduces specific steric and hydrophobic characteristics compared to linear (e.g., n-butyl) or smaller (e.g., methyl, ethyl) alkyl groups.

Key considerations for the sec-butylamino moiety:

Steric Hindrance: The branched nature of the sec-butyl group can provide a better fit into specific hydrophobic pockets of a target enzyme or receptor. However, excessive bulk can also lead to steric clashes, potentially reducing or abolishing activity.

Hydrophobicity: The butyl chain increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic regions of a protein.

Electronic Effects: The alkyl group is electron-donating, which can influence the reactivity of the benzoxazinone ring system.

In studies of related 2-alkylamino-1,4-benzoxazine derivatives as neuroprotective agents, the nature of the alkylamino group was found to be important for activity. nih.gov Similarly, for inhibitors of human leukocyte elastase, small alkyl substituents linked via a heteroatom (like nitrogen) to C2 were found to enhance acylation rates, a key step in the inhibition mechanism. nih.gov The sec-butyl group, being a small to medium-sized branched alkyl group, would likely offer a balance of steric bulk and hydrophobicity that could be beneficial for certain biological targets.

Systemic Investigation of Substituent Effects at Various Positions (e.g., C-5, C-7, C-8) on Biological Profiles

The substitution pattern on the benzene ring of the 4H-3,1-benzoxazin-4-one core significantly modulates the biological activity of 2-amino derivatives. Research on various analogues has provided insights into the effects of substituents at key positions.

Position C-5: The introduction of alkyl groups at the C-5 position has been shown to be particularly effective in designing potent inhibitors of human leukocyte elastase. A C-5 alkyl group can inhibit the enzyme-catalyzed deacylation process, leading to a longer-lasting inhibitory effect. nih.gov

Position C-7: This position is critical for modulating the chemical stability of the benzoxazinone ring. The placement of strongly electron-donating groups, such as a dimethylamino group, at C-7 can stabilize the oxazinone ring against nucleophilic attack, increasing the compound's half-life. nih.gov Conversely, electron-withdrawing groups at this position can enhance the reactivity of the C4 carbonyl. In studies of C1r serine protease inhibitors, a chloro or methyl group at the C-7 position led to improved potency. bohrium.com

Position C-8: While less frequently studied than C-5 and C-7, substitution at C-8 can also influence activity. The steric and electronic properties of substituents at this position can affect the orientation of the molecule within a binding site.

The following interactive table summarizes the general effects of substituents at these positions on the biological profiles of 2-amino-benzoxazinone derivatives, based on published research for this class of compounds.

PositionType of SubstituentGeneral Effect on Biological Profile
C-5 Alkyl groups (e.g., propyl)Increases potency of enzyme inhibition by slowing deacylation. nih.gov
C-7 Electron-donating (e.g., -N(CH₃)₂)Increases chemical stability of the oxazinone ring. nih.gov
C-7 Electron-withdrawing (e.g., -Cl) or small alkyl (e.g., -CH₃)Can increase potency for certain enzyme targets (e.g., C1r protease). bohrium.com
C-8 VariesCan influence binding orientation; less systematically studied.

Rational Design Approaches for Developing 2-sec-butylamino-4H-3,1-benzoxazin-4-one Analogues with Modulated Activity

Rational drug design involves the methodical development of new drugs based on an understanding of their biological targets. longdom.org For this compound analogues, this approach would leverage structural information of the target protein and computational methods to design molecules with improved potency, selectivity, and stability.

Key strategies in rational design include:

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known (e.g., through X-ray crystallography), molecular docking simulations can be used to predict how analogues of this compound would bind. This allows for the virtual screening of modifications to the sec-butylamino group or the benzoxazinone core to optimize interactions with the active site.

Ligand-Based Drug Design: In the absence of a target structure, quantitative structure-activity relationship (QSAR) models can be developed. researchgate.net By synthesizing and testing a series of analogues, mathematical models can be built that correlate specific molecular features (e.g., hydrophobicity, electronic properties, steric parameters) with biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved biological activity or pharmacokinetic properties. For example, the sec-butylamino group could be replaced with other branched alkylamino groups or cyclic amines to probe the steric and conformational requirements of the binding site.

A rational design approach for developing potent and stable benzoxazinone inhibitors of human leukocyte elastase has been successfully demonstrated, leading to the identification of key structural features for optimal activity: a C-5 alkyl group, a small alkyl substituent at C-2 linked via a heteroatom, and a C-7 electron-donating group. nih.gov

Conformational Analysis and its Correlation with Observed Biological Activities

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The preferred conformation of a drug molecule is crucial as it dictates how it fits into the binding site of its biological target.

For this compound, the key conformational considerations would be:

Orientation of the sec-butyl group: The rotation around the C2-N bond and the N-C(sec-butyl) bond will determine the spatial orientation of the alkyl group. This conformation will influence its ability to engage with hydrophobic pockets in the target protein.

Planarity of the Benzoxazinone Ring: The fused ring system is largely planar, but slight puckering can occur. The conformation of the exocyclic amino group can be influenced by its interaction with adjacent parts of the molecule.

Intramolecular Interactions: The potential for intramolecular hydrogen bonding or steric interactions can lock the molecule into a specific, lower-energy conformation. This "bioactive conformation" is often the one responsible for the observed biological activity.

In related heterocyclic systems, conformational preferences have been shown to be critical for activity. For example, in a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, the conformation of a bicyclic amine moiety was confirmed by NMR and X-ray analysis to be crucial for high-affinity binding to the 5-HT3 receptor. nih.gov While specific conformational studies on this compound are not available, it is a fundamental principle that its three-dimensional shape and flexibility are key determinants of its biological function.

Enzyme Inhibition Mechanisms and Molecular Interactions

Investigation of Serine Protease Inhibition by 4H-3,1-Benzoxazin-4-ones

The 4H-3,1-benzoxazin-4-one core structure serves as a potent electrophilic trap for the active site of serine proteases. The fundamental mechanism of inhibition involves the acylation of the catalytic serine residue within the enzyme's active site. This process effectively incapacitates the enzyme, preventing it from binding to and cleaving its natural substrates.

Studies on various 2-substituted 4H-3,1-benzoxazin-4-ones have elucidated a detailed mechanism for the inactivation of chymotrypsin (B1334515), a well-characterized serine protease. The process is initiated by the nucleophilic attack of the active site serine hydroxyl group on the C4-carbonyl carbon of the benzoxazinone (B8607429) ring. This attack leads to the opening of the heterocyclic ring and the formation of a stable acyl-enzyme intermediate.

The stability of this intermediate is a key determinant of the inhibitory potency. The substituent at the 2-position of the benzoxazinone ring plays a crucial role in modulating the rate of both the initial acylation and the subsequent, much slower, deacylation (hydrolysis) that would regenerate the active enzyme. For instance, electron-withdrawing groups at the 2-position have been shown to enhance the electrophilicity of the C4-carbonyl, leading to faster acylation rates.

While no direct studies on 2-sec-butylamino-4H-3,1-benzoxazin-4-one are available, research on other 2-amino substituted derivatives suggests that the nature of the amino substituent significantly influences inhibitory activity. One study on the inhibition of C1r, another serine protease, reported that primary and aliphatic amine substitutions at the 2-position were "unsuccessful," indicating that the electronic and steric properties of such groups might not be optimal for potent inhibition of all serine proteases. bohrium.com

The inhibitory activity of 4H-3,1-benzoxazin-4-one derivatives is not limited to chymotrypsin. These compounds have been evaluated against a range of serine proteases, including trypsin and human leukocyte elastase (HLE). nih.gov The selectivity of a particular derivative for a specific serine protease is largely governed by the nature of the substituent at the 2-position. nih.gov

The active sites of serine proteases possess distinct substrate specificity pockets. For example, chymotrypsin preferentially cleaves peptide bonds following large hydrophobic residues, while trypsin targets basic residues like lysine (B10760008) and arginine, and elastase acts on small, neutral residues. Therefore, a 2-substituent on the benzoxazinone ring that mimics the preferred substrate of a particular protease is likely to enhance the binding affinity and inhibitory potency against that enzyme.

For this compound, the sec-butyl group is a moderately bulky and hydrophobic aliphatic moiety. This suggests that it might exhibit some level of inhibitory activity against proteases that accommodate such groups in their active sites, such as chymotrypsin or elastase, though likely with different potency compared to derivatives with more specifically tailored substituents. However, as previously noted, studies on 2-amino derivatives for C1r inhibition were not promising. bohrium.com

Kinetic Characterization of Enzyme-Inhibitor Interactions (e.g., Inactivation Rates, Reactivation Kinetics)

The interaction between 4H-3,1-benzoxazin-4-ones and serine proteases is typically characterized by time-dependent inhibition, consistent with the formation of a covalent acyl-enzyme complex. Kinetic parameters such as the second-order rate constant of inactivation (kinact) and the inhibition constant (Ki) are used to quantify the potency of these inhibitors.

While specific kinetic data for this compound is unavailable, the following table presents a compilation of kinetic data for various 2-substituted 4H-3,1-benzoxazin-4-ones against different serine proteases, illustrating the influence of the 2-substituent on inhibitory activity.

2-SubstituentEnzymeInhibition Constant (Ki)IC50
2-Aryl (general)α-Chymotrypsin-5.42 - 41.27 µM researchgate.netresearchgate.net
Fluoroalkyl/FluoroacylHuman Leukocyte Elastase10-7 - 10-8 M nih.govresearchgate.net-
2-Aryl (general)C1r Serine Protease-Equipotent to FUT-175 bohrium.com
2-(Furan-2-yl)Cathepsin G-0.84 µM nih.gov

The reactivation of the inhibited enzyme, which depends on the hydrolysis of the acyl-enzyme intermediate, is generally a slow process for potent benzoxazinone inhibitors. The rate of this reactivation is also influenced by the electronic properties of the 2-substituent.

Molecular Basis of Specificity and Selectivity in Biological Target Engagement

The specificity and selectivity of 2-substituted 4H-3,1-benzoxazin-4-ones for different serine proteases are dictated by the interactions between the inhibitor and the enzyme's active site, particularly the S1 specificity pocket. Molecular modeling and docking studies on various derivatives have provided insights into these interactions. nih.govrdd.edu.iq

The 2-substituent of the benzoxazinone is oriented towards the S1 pocket of the protease. Therefore, the size, shape, and chemical nature of this substituent are critical for achieving high-affinity binding and selective inhibition. For instance, a bulky, hydrophobic 2-substituent would be expected to favor binding to chymotrypsin, which has a large, hydrophobic S1 pocket. Conversely, a positively charged substituent would likely show selectivity for trypsin, which has an aspartate residue at the bottom of its S1 pocket that interacts favorably with basic side chains.

In the case of this compound, the sec-butylamino group would present a combination of hydrophobicity and hydrogen bonding potential (from the N-H group). Its moderate bulk might allow it to fit into the S1 pockets of several proteases, but it may not form the highly specific interactions required for potent and selective inhibition of a single target. The lack of success for aliphatic amino-substituents against C1r suggests that this particular combination of features may not be conducive to strong binding in that enzyme's active site. bohrium.com

Identification and Validation of Other Potential Biological Targets for this compound

Beyond serine proteases, the 4H-3,1-benzoxazin-4-one scaffold has been explored for a variety of other biological activities. uomosul.edu.iqmdpi.com These include:

Antimicrobial Activity: Various derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. raco.catnih.gov

Anticancer Activity: Some benzoxazinones have demonstrated cytotoxic effects against cancer cell lines.

Anti-inflammatory Activity: Given their ability to inhibit proteases involved in inflammation, these compounds have been investigated as potential anti-inflammatory agents. mongoliajol.info

It is plausible that this compound could exhibit some of these other biological activities. However, without direct experimental evidence, this remains speculative. The broad reactivity of the benzoxazinone core suggests that it could potentially interact with other nucleophilic sites in biological systems, leading to a range of off-target effects. Further research would be necessary to identify and validate any such alternative biological targets for this specific compound.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-sec-butylamino-4H-3,1-benzoxazin-4-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. mdpi.com These methods, rooted in quantum mechanics, can elucidate the electronic structure, molecular geometries, and reactivity of compounds like this compound.

Methodology: Density Functional Theory (DFT) is a popular quantum chemical method for such investigations due to its balance of accuracy and computational cost. mdpi.com By employing a functional such as B3LYP with a basis set like 6-311++G(d,p), researchers can optimize the molecular geometry of this compound to its lowest energy state.

From this optimized structure, a variety of electronic properties can be calculated:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other chemical species.

Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

Hypothetical Data Table: Calculated Electronic Properties

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Ionization Potential6.5 eV
Electron Affinity1.2 eV
Electronegativity (χ)3.85
Chemical Hardness (η)2.65

Molecular Docking and Dynamics Simulations for Ligand-Receptor Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. wikipedia.orgderpharmachemica.com This is followed by molecular dynamics (MD) simulations to assess the stability of the predicted complex over time. nih.govnih.gov

Methodology: For this compound, a potential biological target, such as a specific enzyme or receptor, would first be identified. The three-dimensional structure of this target would be obtained from a protein database like the Protein Data Bank (PDB).

Molecular Docking: Using software such as AutoDock or Glide, the this compound molecule would be docked into the active site of the target protein. nih.gov The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding affinity. wikipedia.org The pose with the best score is predicted as the most likely binding mode.

Molecular Dynamics (MD) Simulations: The predicted ligand-receptor complex from docking would then be subjected to MD simulations using software like GROMACS or AMBER. nih.gov The system is placed in a simulated physiological environment (e.g., a water box with ions at a specific temperature and pressure). The simulation calculates the movements of all atoms in the complex over a period of time (typically nanoseconds to microseconds), providing insights into the stability of the binding and the key interactions. nih.govconsensus.app

Hypothetical Data Table: Docking and MD Simulation Results

ParameterResult
Target ProteinHypothetical Kinase XYZ
Docking Score (Binding Affinity)-8.5 kcal/mol
Key Interacting ResiduesLys76, Leu132, Asp184
MD Simulation Length100 ns
RMSD of LigandStable (average 1.5 Å)
Dominant InteractionsHydrogen bonds, hydrophobic interactions

In Silico Approaches for Predicting Structure-Activity Relationships and Binding Affinities

Quantitative Structure-Activity Relationship (QSAR) modeling is an in silico technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govwikipedia.org This allows for the prediction of the activity of new, unsynthesized molecules. wikipedia.org

Methodology: A QSAR study for this compound would involve a dataset of chemically similar compounds with experimentally determined biological activities against a specific target.

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a subset of these descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation (using a test set of compounds not used in model building).

Once a validated QSAR model is established, the descriptors for this compound can be calculated and its biological activity predicted.

Hypothetical Data Table: QSAR Model for Kinase XYZ Inhibition

Statistical ParameterValueInterpretation
r² (squared correlation coefficient)0.8585% of the variance in activity is explained by the model.
q² (cross-validated r²)0.75Good internal predictive ability.
Predicted pIC₅₀ for this compound7.8Potent inhibition predicted.

Computational Analysis of Conformational Preferences and Stereoisomer Impact

The three-dimensional shape (conformation) of a molecule is critical for its biological activity. acs.org Computational methods can be used to explore the conformational landscape of flexible molecules like this compound and to understand the impact of its stereoisomers. scribd.com

Methodology: Conformational Analysis: A conformational search can be performed using molecular mechanics or quantum chemical methods. acs.orgyoutube.com This involves systematically or randomly rotating the rotatable bonds in the molecule (such as those in the sec-butyl group) and calculating the energy of each resulting conformation. youtube.com The result is a map of the potential energy surface, identifying the low-energy, stable conformations that the molecule is most likely to adopt.

Stereoisomer Impact: The sec-butyl group in this compound contains a chiral center, meaning the molecule can exist as two enantiomers (R and S). These stereoisomers can have different biological activities because biological receptors are also chiral. patsnap.comijpsr.com

Computational studies would involve building both the (R)- and (S)-enantiomers in silico. Molecular docking and MD simulations would then be performed for each enantiomer separately with the target receptor. This can reveal differences in binding affinity and interaction patterns, explaining why one enantiomer might be more active than the other. nih.gov

Hypothetical Data Table: Stereoisomer Docking Results

StereoisomerDocking Score (kcal/mol)Key Hydrogen Bonds
(R)-2-sec-butylamino-4H-3,1-benzoxazin-4-one-8.5Asp184, Lys76
(S)-2-sec-butylamino-4H-3,1-benzoxazin-4-one-6.2Asp184

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Diversifying the Benzoxazinone (B8607429) Scaffold

The therapeutic potential of 2-sec-butylamino-4H-3,1-benzoxazin-4-one can be fully explored by developing a library of structurally related analogues. This requires robust and versatile synthetic methodologies capable of introducing molecular diversity. While classical methods for benzoxazinone synthesis often start from anthranilic acids, recent advancements offer more efficient and greener alternatives. nih.govuomosul.edu.iq

Future synthetic research could focus on the following areas:

Transition-Metal Catalysis: Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for constructing 2-aminobenzoxazinone derivatives from readily available 1-azido-2-iodobenzenes and various amines. organic-chemistry.org This approach avoids the use of external oxidants, generating nitrogen gas as the only byproduct, which aligns with the principles of green chemistry. organic-chemistry.org Similarly, copper-catalyzed methods involving a tandem intramolecular C-N coupling and rearrangement process present another efficient route. organic-chemistry.org

Mechanochemical Synthesis: A particularly promising green chemistry approach is the use of solvent-assisted grinding. organic-chemistry.orgthieme-connect.com This method can achieve rapid cyclodehydration of N-substituted anthranilic acid derivatives at room temperature in minutes, using inexpensive reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and catalytic triphenylphosphine. organic-chemistry.orgthieme-connect.com Adapting this technique for the synthesis of this compound and its derivatives could significantly accelerate the generation of compound libraries for biological screening.

Flow Chemistry: Continuous flow reactor technology can offer excellent yields, scalability, and process robustness for heterocyclic synthesis. researchgate.net Developing a flow-based synthesis for this class of compounds would enable rapid and controlled production for further studies.

These modern synthetic strategies would facilitate the systematic modification of both the benzene (B151609) ring and the sec-butylamino group, allowing for the fine-tuning of physicochemical properties and biological activity.

Synthetic Methodology Key Features Potential Advantages for Diversification
Palladium-Catalyzed Carbonylation Uses 1-azido-2-iodobenzenes and amines; oxidant-free. organic-chemistry.orgHigh functional group tolerance; atom-economical. organic-chemistry.org
Mechanochemical Grinding Solvent-assisted grinding with TCT/PPh3; rapid reaction at room temp. organic-chemistry.orgthieme-connect.comGreen, fast, uses inexpensive reagents, minimizes solvent waste. organic-chemistry.orgthieme-connect.com
Copper-Catalyzed Tandem Reaction Intramolecular C-N coupling followed by rearrangement. organic-chemistry.orgProvides a novel and useful strategy for N-heterocycle construction. organic-chemistry.org
Continuous Flow Synthesis Utilizes flow reactors for continuous production. researchgate.netScalable, robust, and offers precise control over reaction conditions. researchgate.net

Exploration of Unconventional Biological Activities for this compound beyond Enzyme Inhibition

Historically, 2-amino-4H-3,1-benzoxazin-4-ones have been extensively studied as inhibitors of serine hydrolases, such as human leukocyte elastase. nih.goveg.net However, the benzoxazinone scaffold is associated with a much broader spectrum of pharmacological activities that are not dependent on this mechanism. nih.govsapub.org Future research should investigate the potential of this compound in these unconventional areas.

Potential Therapeutic Areas for Investigation:

Anticancer Activity: Numerous benzoxazinone derivatives have demonstrated potent anticancer effects. nih.gov Exploration could include screening against various cancer cell lines to determine cytotoxic or cytostatic effects and investigating mechanisms such as cell cycle arrest or apoptosis induction.

Antimicrobial Properties: Given the urgent need for new antibiotics and antifungals, this compound should be evaluated against a panel of pathogenic bacteria and fungi. eg.netnih.gov Related benzoxazole and benzoxazinone structures have shown promising antimicrobial potential. nih.govmdpi.com

Anti-inflammatory Effects: Beyond elastase inhibition, benzoxazinone derivatives have shown broader anti-inflammatory activity. eg.netsapub.org Studies could assess the inhibition of key inflammatory mediators in relevant cell-based assays.

CNS Activity: Some heterocyclic compounds containing the benzoxazinone core have been investigated for activity against targets in the central nervous system. researchgate.net Preliminary screening could assess potential neuroprotective or other neuromodulatory effects.

Potential Biological Activity Rationale Based on Scaffold Example Research Focus
Anticancer Benzoxazinone derivatives exhibit anticancer properties. nih.govIn vitro screening against a panel of human cancer cell lines (e.g., breast, lung, colon).
Antimicrobial The scaffold is present in various antimicrobial agents. eg.netnih.govEvaluation of minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria and pathogenic fungi.
Anti-inflammatory The core structure is linked to antiphlogistic (anti-inflammatory) drugs. eg.netAssessment of inhibitory effects on cytokine production in immune cells.
Anti-diabetic Certain benzoxazinone analogues have shown anti-diabetic potential. nih.govInvestigation of effects on glucose metabolism or related enzymatic pathways.

Application of Advanced Analytical Techniques for Comprehensive Characterization in Complex Biological Systems

To understand the fate and action of this compound in a biological environment, the application of advanced analytical techniques is crucial. These methods move beyond simple structural confirmation to provide detailed insights into metabolic stability, target engagement, and mechanism of action. researchgate.netbohrium.com

Key Analytical Approaches:

Mass Spectrometry (MS): High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is indispensable for pharmacokinetic studies. It can be used to identify and quantify the parent compound and its metabolites in biological matrices like plasma and tissue homogenates, providing critical data on absorption, distribution, metabolism, and excretion (ADME).

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard for structural elucidation, advanced NMR techniques, such as saturation transfer difference (STD-NMR) and WaterLOGSY, can be used to study the binding of the compound to potential protein targets, providing information on the specific parts of the molecule involved in the interaction.

X-ray Crystallography: If a stable complex can be formed between this compound and a biological target (e.g., an enzyme or receptor), X-ray crystallography can provide an atomic-level picture of the binding mode, which is invaluable for structure-based drug design.

The integration of these techniques will be essential to build a comprehensive profile of the compound's behavior, guiding further optimization efforts.

Interdisciplinary Research Approaches Integrating Chemical Synthesis, Computational Modeling, and Biological Assays

The most effective path to developing this compound as a potential therapeutic agent involves a highly integrated, interdisciplinary approach. This strategy creates a feedback loop where computational predictions guide synthetic efforts, and biological testing validates and refines the computational models.

Components of an Integrated Approach:

Computational Modeling: Before synthesis, computational tools can predict the properties and potential activities of designed analogues. Quantitative Structure-Activity Relationship (QSAR) studies can identify key structural features correlated with a specific biological activity. mdpi.com Molecular docking simulations can predict how the compound and its derivatives might bind to known protein targets, helping to prioritize synthetic candidates. researchgate.netnih.gov

Chemical Synthesis: Guided by computational insights, synthetic chemists can efficiently produce the most promising compounds using the novel methodologies described in section 6.1.

Biological Assays: The synthesized compounds are then subjected to a cascade of biological assays (as outlined in section 6.2) to measure their actual activity and cytotoxicity. nih.gov

The results from biological testing are then used to refine the QSAR and molecular docking models, leading to the design of a new generation of compounds with improved potency and selectivity. scielo.br This iterative cycle of design, synthesis, and testing accelerates the drug discovery process and increases the likelihood of identifying a successful clinical candidate. scielo.br

Q & A

Q. What are the common synthetic routes for 2-sec-butylamino-4H-3,1-benzoxazin-4-one?

Methodological Answer: The compound is synthesized via cyclodehydration of anthranilic acid derivatives. Key steps include:

  • Reacting anthranilic acid with sec-butylamine under controlled temperature (reflux conditions) to form intermediates.
  • Using acetic anhydride or benzoyl chloride in pyridine to facilitate cyclization, forming the benzoxazinone core .
  • Optimizing yield by adjusting reaction time and stoichiometry (e.g., 1:1 molar ratio of anthranilic acid to acylating agent) .

Critical Parameters:

  • Temperature control (e.g., 80–100°C for reflux) to prevent side reactions.
  • Solvent selection (e.g., n-butanol or pyridine) to enhance reaction efficiency .

Q. How is this compound characterized post-synthesis?

Methodological Answer: Characterization involves:

  • Spectroscopy:
  • IR: Absorption bands at ~1730 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) confirm the benzoxazinone structure .
  • ¹H NMR: Peaks at δ 7.5–8.1 ppm (aromatic protons) and δ 1.0–1.5 ppm (sec-butyl CH₃ groups) verify substituents .
    • Chromatography:
  • HPLC (>95% purity validation) to assess synthetic efficiency .
    • Elemental Analysis: C, H, N percentages match theoretical values (e.g., C₁₃H₁₅N₂O₂) .

Q. What factors influence the stability of this compound under laboratory conditions?

Methodological Answer: Stability is affected by:

  • pH: Degrades under strongly acidic/basic conditions (e.g., pH < 2 or > 12) via hydrolysis of the oxazinone ring .
  • Temperature: Prolonged exposure to >60°C accelerates decomposition; store at 4°C in desiccated environments .
  • Light: Protect from UV exposure to prevent photolytic cleavage of the C=O bond .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer: SAR strategies include:

  • Substituent Variation:
  • Electron-withdrawing groups (e.g., Cl at position 5) enhance enzyme inhibition (e.g., neutrophil elastase IC₅₀ = 44 nM) .
  • Bulky substituents (e.g., bromophenyl) improve steric hindrance, reducing off-target interactions .
    • Computational Modeling:
  • Molecular docking (e.g., AutoDock Vina) predicts binding affinities to serine proteases like chymotrypsin .
    • In Vitro Screening:
  • Test derivatives against cell lines (e.g., cancer models) to correlate substituent effects with cytotoxicity .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Contradictions arise from variations in:

  • Experimental Design:
  • Standardize assay conditions (e.g., enzyme concentration, pH 7.4 buffer) to minimize variability .
    • Synthetic Purity:
  • Reproduce results using HPLC-validated samples (>98% purity) to exclude impurity-driven artifacts .
    • Biological Models:
  • Compare activities across multiple models (e.g., human vs. bovine proteases) to identify species-specific effects .

Q. What mechanistic insights explain the enzyme inhibition properties of this compound?

Methodological Answer: The compound acts as an acyl-enzyme inhibitor :

  • Irreversible Binding:
  • The carbonyl group forms a covalent bond with serine residues in enzyme active sites (e.g., human leukocyte elastase) .
    • Kinetic Studies:
  • Use Michaelis-Menten plots to calculate inhibition constants (e.g., Ki = 200 nM for neutrophil elastase) .
    • X-ray Crystallography:
  • Resolve 3D structures of inhibitor-enzyme complexes to identify critical interactions (e.g., hydrogen bonding with His57) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.